Furalaxyl
Overview
Description
Furalaxyl is a potent fungicide . It is highly selective to fungi of the order of the Peronosporales . The molecular formula of Furalaxyl is C17H19NO4 .
Synthesis Analysis
Furalaxyl, an acylalanine fungicide, was synthesized through catalytic continuous sequential-flow reactions . A halide-free approach including two continuous-flow catalytic processes, heterogeneous Pt-catalyzed reductive alkylation and homogeneous acid-catalyzed amidation with an acid anhydride, was developed .Molecular Structure Analysis
The molecular formula of Furalaxyl is C17H19NO4 . Its average mass is 301.337 Da and its monoisotopic mass is 301.131409 Da .Chemical Reactions Analysis
Furalaxyl has been found to undergo photosensitized oxygenation, leading to a 2(5H)-furanone, which is more toxic than the starting Furalaxyl towards aquatic organisms .Physical And Chemical Properties Analysis
Furalaxyl has a density of 1.2±0.1 g/cm³, a boiling point of 420.1±45.0 °C at 760 mmHg, and a flash point of 207.9±28.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Fungicide Resistance Management
- Scientific Field : Agricultural Science
- Application Summary : Furalaxyl is used as a fungicide to manage resistance in various crops .
- Methods of Application : The specific methods of application can vary, but it is typically applied as a spray or seed treatment .
- Results or Outcomes : The use of Furalaxyl has been effective in managing fungicide resistance, but the exact results can vary depending on the specific crop and environmental conditions .
Impact on Arbuscular Mycorrhizal Fungi
- Scientific Field : Plant Science
- Application Summary : Research has been conducted to understand the impact of Furalaxyl on arbuscular mycorrhizal (AM) fungi, which are beneficial fungi that form symbiotic relationships with plants .
- Methods of Application : In this research, various concentrations of Furalaxyl were applied to AM fungi in a controlled laboratory setting .
- Results or Outcomes : The results showed that Furalaxyl can have a detrimental impact on AM fungi, particularly at higher concentrations .
Photosensitized Oxygenation
- Scientific Field : Environmental Science
- Application Summary : Furalaxyl has been studied for its tendency to undergo photosensitized oxygenation, a process that can lead to the degradation of the pesticide .
- Methods of Application : This research involved exposing Furalaxyl to light in the presence of oxygen .
- Results or Outcomes : The results showed that Furalaxyl has a high tendency to undergo photodegradation under these conditions, leading to the formation of a compound that is more toxic to aquatic organisms .
Hyphal Healing Mechanism in Fungi
- Scientific Field : Mycology
- Application Summary : Furalaxyl has been studied for its effects on the hyphal healing mechanism (HHM) in Gigaspora sp. and Rhizophagus irregularis, two types of arbuscular mycorrhizal (AM) fungi .
- Methods of Application : The impact of various fungicides, including Furalaxyl, at concentrations of 0.02 and 2 mg L –1 were tested in vitro on the HHM of these fungi .
- Results or Outcomes : The results showed that Furalaxyl had varying effects on the two types of fungi. Azoxystrobin was the most detrimental for both AM fungi at 2 mg L –1, while fenpropimorph impacted only R. irregularis (stimulating at low and inhibiting at high concentration). Conversely, flutolanil and pencycuron did not impact any of the two AM fungi .
Photodegradation of Pesticides
- Scientific Field : Environmental Chemistry
- Application Summary : Furalaxyl has been studied for its tendency to undergo photodegradation, a process that can lead to the degradation of the pesticide .
- Methods of Application : This research involved exposing Furalaxyl to light in the presence of oxygen .
- Results or Outcomes : The results showed that Furalaxyl has a high tendency to undergo photodegradation under these conditions, leading to the formation of a compound that is more toxic to aquatic organisms .
Toxicity Data Analysis
- Scientific Field : Toxicology
- Application Summary : Furalaxyl has been included in toxicity data analysis studies to understand its impact on various organisms .
- Methods of Application : This typically involves exposing organisms to various concentrations of Furalaxyl and observing the effects .
- Results or Outcomes : The specific results can vary depending on the organism and the concentration of Furalaxyl used .
Impact on Anastomosis and Healing in AM Fungi
- Scientific Field : Mycology
- Application Summary : Furalaxyl has been studied for its effects on anastomosis and healing in arbuscular mycorrhizal (AM) fungi .
- Methods of Application : The impact of various fungicides, including Furalaxyl, at concentrations of 0.02 and 2 mg L –1 were tested in vitro on the healing mechanism of Gigaspora sp. MUCL 52331 and Rhizophagus irregularis MUCL 41833 .
- Results or Outcomes : The results showed that Furalaxyl had varying effects on the two types of fungi. Azoxystrobin was the most detrimental for both AM fungi at 2 mg L –1, while fenpropimorph impacted only R. irregularis (stimulating at low and inhibiting at high concentration). Conversely, flutolanil and pencycuron did not impact any of the two AM fungi .
Photodegradation of Pesticides
- Scientific Field : Environmental Chemistry
- Application Summary : Furalaxyl has been studied for its tendency to undergo photodegradation, a process that can lead to the degradation of the pesticide .
- Methods of Application : This research involved exposing Furalaxyl to light in the presence of oxygen .
- Results or Outcomes : The results showed that Furalaxyl has a high tendency to undergo photodegradation under these conditions, leading to the formation of a compound that is more toxic to aquatic organisms .
Toxicity Data Analysis
- Scientific Field : Toxicology
- Application Summary : Furalaxyl has been included in toxicity data analysis studies to understand its impact on various organisms .
- Methods of Application : This typically involves exposing organisms to various concentrations of Furalaxyl and observing the effects .
- Results or Outcomes : The specific results can vary depending on the organism and the concentration of Furalaxyl used .
Safety And Hazards
properties
IUPAC Name |
methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXPHRYOLIQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047543 | |
Record name | Furalaxyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furalaxyl | |
CAS RN |
57646-30-7 | |
Record name | Furalaxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57646-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furalaxyl [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057646307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furalaxyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURALAXYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OY703A81O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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